molecular formula C11H19NO B3429922 Cyclohexane, (4-isocyanatobutyl)- CAS No. 787581-11-7

Cyclohexane, (4-isocyanatobutyl)-

Cat. No. B3429922
M. Wt: 181.27 g/mol
InChI Key: XYUAVMLFKNUBGC-UHFFFAOYSA-N
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Description

“Cyclohexane, (4-isocyanatobutyl)-” is a chemical compound with the CAS Number: 787581-11-7 . It has a molecular weight of 181.28 . The IUPAC name for this compound is “(4-isocyanatobutyl)cyclohexane” and its Inchi Code is 1S/C11H19NO/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h11H,1-9H2 .


Molecular Structure Analysis

The Inchi Code of “(4-isocyanatobutyl)cyclohexane” provides information about its molecular structure. The code 1S/C11H19NO/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h11H,1-9H2 indicates that the compound has 11 carbon atoms, 19 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“(4-isocyanatobutyl)cyclohexane” has a molecular weight of 181.28 . More detailed physical and chemical properties are not available in the search results.

properties

IUPAC Name

4-isocyanatobutylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUAVMLFKNUBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexane, (4-isocyanatobutyl)-

CAS RN

787581-11-7
Record name (4-isocyanatobutyl)cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the synthetic procedure of 4b′ as described in Example 17, isocyanate 4d′ (91% yield) was synthesized from 4-(cyclohexyl)butylamine as an oil. 1H-NMR (CDCl3) δ0.80-0.95 (m, 2H), 1.10-1.30 (m, 6H), 1.32-1.45 (m, 2H), 1.52-1.75 (m, 7H), 3.28 (t, J=6.6 Hz, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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